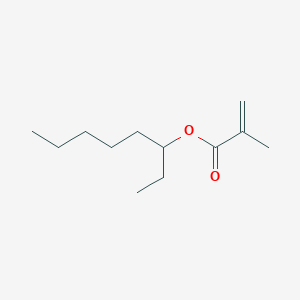

octan-3-yl 2-methylprop-2-enoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57014-84-3 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

octan-3-yl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H22O2/c1-5-7-8-9-11(6-2)14-12(13)10(3)4/h11H,3,5-9H2,1-2,4H3 |

InChI Key |

KCAMXZBMXVIIQN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC)OC(=O)C(=C)C |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Structural Elucidation Methodologies for Octan 3 Yl 2 Methylprop 2 Enoate

Standardized Chemical Nomenclature and Isomeric Considerations

The naming of organic compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). According to this system, the name "octan-3-yl 2-methylprop-2-enoate" explicitly defines the molecule's structure. The "octan-3-yl" portion indicates an eight-carbon alkyl chain (octan-) where the attachment to the ester oxygen is at the third carbon atom (-3-yl). The "2-methylprop-2-enoate" part describes the carboxylate portion, which is derived from 2-methylprop-2-enoic acid, also commonly known as methacrylic acid.

A critical aspect of the structure of this compound is the presence of a chiral center. The precursor alcohol, octan-3-ol, has a stereocenter at the third carbon atom, the point of attachment for the hydroxyl group. nih.govchemicalbook.com This chirality is retained in the resulting ester. Consequently, this compound can exist as two distinct non-superimposable mirror images, known as enantiomers. These are designated as (R)-octan-3-yl 2-methylprop-2-enoate and (S)-octan-3-yl 2-methylprop-2-enoate. A mixture containing equal amounts of both enantiomers is referred to as a racemic mixture. The specific rotation of plane-polarized light is equal in magnitude but opposite in direction for each enantiomer, while the racemic mixture is optically inactive.

| Identifier Type | Information for this compound |

| IUPAC Name | This compound |

| Synonyms | 3-Octyl methacrylate (B99206); Methacrylic acid, 3-octyl ester |

| Molecular Formula | C12H22O2 |

| Chiral Center | Carbon-3 of the octyl group |

| Enantiomers | (R)-octan-3-yl 2-methylprop-2-enoate and (S)-octan-3-yl 2-methylprop-2-enoate |

Spectroscopic and Chromatographic Methodologies for Monomer Purity and Structure Verification

To confirm the identity and assess the purity of this compound, a suite of spectroscopic and chromatographic techniques is employed. These methods provide detailed information about the molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for the structural verification of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

Vinyl Protons: Two distinct signals for the geminal protons on the double bond of the methacrylate group, appearing as singlets or narrow multiplets in the region of 5.5-6.5 ppm.

Methyl Protons (methacrylate): A singlet for the methyl group attached to the double bond, typically found around 1.9 ppm.

Methine Proton (octyl group): A multiplet for the proton on the carbon bearing the ester oxygen (C-3 of the octyl chain), expected to be shifted downfield to around 4.8-5.0 ppm due to the deshielding effect of the oxygen atom.

Alkyl Protons (octyl group): A series of overlapping multiplets for the methylene (B1212753) and methyl protons of the octyl chain, generally appearing in the upfield region of 0.8-1.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, twelve distinct signals would be expected for the twelve carbon atoms, unless there is accidental overlap. Characteristic chemical shifts would include:

Carbonyl Carbon: A signal in the downfield region, typically around 165-175 ppm.

Olefinic Carbons: Two signals for the carbons of the C=C double bond, expected between 120 and 140 ppm.

Oxygen-bearing Carbon (octyl group): The signal for C-3 of the octyl chain would appear in the range of 65-75 ppm.

Alkyl Carbons: Signals for the remaining carbons of the octyl chain and the methyl group of the methacrylate moiety would be found in the upfield region of 10-40 ppm.

| ¹³C NMR Predicted Chemical Shifts for this compound | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 167 |

| Quaternary Olefinic (C) | 137 |

| Methylene Olefinic (=CH₂) | 125 |

| Methoxy (-O-CH) | 73 |

| Methacrylate Methyl (-CH₃) | 18 |

| Octyl Chain Carbons | 10 - 40 |

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1720-1740 cm⁻¹. Other significant peaks would include the C=C stretching vibration at approximately 1630-1640 cm⁻¹, and the C-O stretching vibrations of the ester group in the 1100-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl and vinyl groups would be observed around 2850-3100 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond stretch is typically a strong and sharp band in the Raman spectrum, making it easily identifiable. The C=O stretch is also observable, though often weaker than in the IR spectrum. Raman spectroscopy is particularly useful for analyzing the purity of the monomer, as residual starting materials or byproducts would present their own characteristic spectral signatures. nih.govramanlife.comrsc.org

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O Stretch (Ester) | 1720 - 1740 (Strong) | 1720 - 1740 (Moderate) |

| C=C Stretch | 1630 - 1640 (Medium) | 1630 - 1640 (Strong) |

| C-O Stretch (Ester) | 1100 - 1300 (Strong) | Present, often weaker |

| C-H Stretch (Alkyl/Vinyl) | 2850 - 3100 (Strong) | 2850 - 3100 (Strong) |

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation pattern in electron ionization (EI) mass spectrometry is particularly informative for structure elucidation. Common fragmentation pathways for esters include cleavage of the bond alpha to the carbonyl group and McLafferty rearrangement. For this compound, characteristic fragments would be expected from the loss of the octyl group or parts of it, and from fragmentation of the methacrylate moiety. libretexts.org For instance, a prominent peak corresponding to the methacryloyl cation ([CH₂=C(CH₃)CO]⁺) at m/z 69 would be anticipated. Fragmentation of the octyl chain would lead to a series of peaks separated by 14 mass units (CH₂). nih.govmassbank.eunist.govresearchgate.net

Chromatographic Separation and Detection Methodologies (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating the target compound from any unreacted starting materials, byproducts, or other impurities, thereby assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful combination for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. This technique would not only provide a retention time for this compound, which can be used for quantification, but also its mass spectrum for unambiguous identification. nih.govchrom-china.comshimadzu.com

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile separation technique that can be used for the analysis of this compound. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, would be a suitable method. nih.govsielc.com Detection can be achieved using a UV detector, as the C=C double bond in the methacrylate group absorbs UV light. HPLC is particularly useful for analyzing less volatile impurities and for preparative scale purification.

Synthetic Pathways and Mechanistic Investigations for Octan 3 Yl 2 Methylprop 2 Enoate Monomer

Esterification Reactions for Octan-3-yl 2-methylprop-2-enoate Synthesis

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a fundamental and widely employed method for the synthesis of methacrylate (B99206) esters.

Direct esterification involves the reaction of methacrylic acid with octan-3-ol. This reaction is typically catalyzed by a strong acid to protonate the carbonyl oxygen of the methacrylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of octan-3-ol.

Commonly used homogeneous catalysts include sulfuric acid, p-toluenesulfonic acid, and phosphoric acid. mdpi.com However, the use of these catalysts can lead to challenges in product purification, catalyst removal, and reactor corrosion. mdpi.com To drive the reversible reaction towards the formation of the ester, water is continuously removed from the reaction mixture, often by azeotropic distillation using a suitable solvent like toluene (B28343) or heptane.

The reaction can be represented as follows:

CH₂=C(CH₃)COOH + CH₃(CH₂)₄CH(OH)CH₂CH₃ ⇌ CH₂=C(CH₃)COOCH(CH₂CH₃)(CH₂)₄CH₃ + H₂O

The use of a stoichiometric excess of one of the reactants, typically the alcohol, can also be employed to shift the equilibrium towards the product side. However, this may necessitate an additional purification step to remove the unreacted alcohol.

Transesterification, or ester interchange, is another viable route for the synthesis of this compound. This method involves the reaction of a readily available methacrylate ester, such as methyl methacrylate, with octan-3-ol in the presence of a catalyst. The reaction results in the exchange of the alcohol moiety of the ester.

This process can be catalyzed by both acids and bases. Acid catalysts, similar to those used in direct esterification, activate the carbonyl group of the starting ester. Basic catalysts, such as sodium methoxide or potassium carbonate, function by deprotonating the alcohol, increasing its nucleophilicity. The choice of catalyst can influence the reaction rate and selectivity.

A key advantage of transesterification is that it can sometimes be performed under milder conditions than direct esterification. To drive the reaction to completion, the lower-boiling alcohol byproduct (in this case, methanol) is typically removed by distillation.

The general reaction is:

CH₂=C(CH₃)COOCH₃ + CH₃(CH₂)₄CH(OH)CH₂CH₃ ⇌ CH₂=C(CH₃)COOCH(CH₂CH₃)(CH₂)₄CH₃ + CH₃OH

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of alternative catalytic systems for the production of methacrylate esters.

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification and transesterification reactions with high selectivity and under mild reaction conditions. The use of immobilized lipases offers several advantages, including easy separation of the catalyst from the reaction mixture, potential for catalyst reuse, and reduced formation of byproducts. This approach aligns with the principles of green chemistry by avoiding the use of corrosive and hazardous acid or base catalysts.

Heterogeneous Catalysis: Solid acid catalysts, such as ion-exchange resins, zeolites, and metal oxides, offer a greener alternative to homogeneous acid catalysts. mdpi.comresearchgate.net These catalysts are easily recoverable and reusable, minimizing waste and simplifying product purification. researchgate.net For instance, sulfonated cation exchange resins have been shown to be effective in liquid-phase esterification reactions. cbseacademic.nic.in The use of heterogeneous catalysts can also prevent corrosion issues associated with strong mineral acids. mdpi.com Novel cobalt-based heterogeneous catalysts have also been developed for the direct oxidative esterification of alcohols. acs.org

| Catalyst System | Advantages | Disadvantages |

| Homogeneous Acid | High reaction rates | Difficult to separate, corrosive, waste generation |

| Homogeneous Base | Effective for transesterification | Saponification of ester product can be a side reaction |

| Enzymatic (Lipases) | High selectivity, mild conditions, reusable | Higher cost, lower reaction rates |

| Heterogeneous Acid | Easily separable, reusable, non-corrosive | Lower activity than homogeneous catalysts, potential for pore diffusion limitations |

Reaction Kinetics and Thermodynamic Considerations in Monomer Synthesis

Understanding the kinetics and thermodynamics of the esterification reaction is crucial for optimizing the synthesis of this compound.

Reaction Kinetics: The rate of esterification is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. Kinetic studies of similar esterification reactions have often been described using models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, where the surface reaction is the rate-limiting step. researchgate.net The activation energy for such reactions provides insight into the temperature sensitivity of the reaction rate. For the esterification of methacrylic acid with alcohols, the reaction is typically first order with respect to the acid and the alcohol. researchgate.net

| Parameter | Influence on Synthesis | Optimization Strategy |

| Temperature | Increases reaction rate but can favor side reactions and impact equilibrium | Operate at an optimal temperature that balances rate and selectivity |

| Catalyst Concentration | Increases reaction rate | Use an appropriate concentration to achieve a desirable rate without excessive cost or side reactions |

| Reactant Molar Ratio | Can shift equilibrium to favor product formation | Use an excess of one reactant (e.g., alcohol) or remove a product |

| Removal of Byproduct | Shifts equilibrium to favor product formation | Employ azeotropic distillation or vacuum to remove water or methanol |

Purification and Isolation Methodologies for High-Purity this compound

Achieving high purity of the this compound monomer is essential for its subsequent use in polymerization, as impurities can adversely affect the properties of the resulting polymer. The purification process typically involves several steps to remove unreacted starting materials, catalyst, byproducts, and any polymerization inhibitors that may have been added.

A common purification sequence includes:

Neutralization and Washing: The crude product is first washed with a basic solution, such as sodium bicarbonate or sodium hydroxide (B78521), to neutralize and remove any remaining acid catalyst and unreacted methacrylic acid. This is followed by washing with water to remove any residual base and water-soluble impurities.

Drying: The organic layer is then dried using a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove dissolved water.

Distillation: The final and most critical step is fractional distillation under reduced pressure. Vacuum distillation is employed to lower the boiling point of the high-boiling ester, preventing thermal polymerization during purification. The addition of a polymerization inhibitor, such as hydroquinone or its monomethyl ether (MEHQ), is crucial during this step.

The purity of the final product can be assessed using analytical techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of methacrylate esters aims to reduce the environmental impact of the manufacturing process. tandfonline.com For the synthesis of this compound, several green chemistry strategies can be considered:

Use of Renewable Feedstocks: While octan-3-ol is traditionally derived from petrochemical sources, there is growing interest in producing alcohols from biomass. Similarly, methacrylic acid can potentially be synthesized from renewable resources like bioisobutanol. techconnect.org

Atom Economy: Direct esterification has a high atom economy, as the only byproduct is water. Transesterification also has a good atom economy, with the byproduct being a simple alcohol.

Use of Greener Catalysts: As discussed in section 3.1.3, the use of enzymatic and heterogeneous catalysts is a key aspect of green synthesis. tandfonline.com These catalysts are often less toxic, reusable, and lead to simpler and less wasteful work-up procedures. tandfonline.com

Solvent-Free Conditions: Performing the reaction under solvent-free conditions, where one of the reactants acts as the solvent, can significantly reduce waste and the environmental impact associated with solvent use and disposal.

Energy Efficiency: Optimizing reaction conditions, such as temperature and pressure, and using efficient heat transfer systems can minimize energy consumption.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes to minimize waste generation. |

| Atom Economy | Utilizing reactions like direct esterification with high atom economy. |

| Less Hazardous Chemical Syntheses | Replacing hazardous acid catalysts with enzymatic or heterogeneous catalysts. |

| Designing Safer Chemicals | The monomer itself is designed for specific performance properties. |

| Safer Solvents and Auxiliaries | Minimizing or eliminating the use of organic solvents. |

| Design for Energy Efficiency | Optimizing reaction conditions to reduce energy consumption. |

| Use of Renewable Feedstocks | Exploring bio-based sources for octan-3-ol and methacrylic acid. |

| Reduce Derivatives | Using direct synthetic routes to avoid protection/deprotection steps. |

| Catalysis | Employing selective and reusable catalysts over stoichiometric reagents. |

| Design for Degradation | Considering the end-of-life of the polymer derived from the monomer. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction to prevent byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Polymerization Mechanisms and Kinetics of Octan 3 Yl 2 Methylprop 2 Enoate

Homopolymerization of Octan-3-yl 2-methylprop-2-enoate

The homopolymerization of this compound results in the formation of poly(this compound), a polymer with a unique structure due to its branched alkyl side chain. The polymerization behavior of this monomer is influenced by the steric hindrance presented by the octan-3-yl group, which can affect reaction kinetics and the properties of the resulting polymer.

Free Radical Polymerization: Initiator Systems and Reaction Conditions

Conventional free radical polymerization (FRP) is a common method for polymerizing methacrylate (B99206) monomers. This process typically involves an initiator that generates free radicals, which then propagate by adding to the double bond of the monomer.

Initiator Systems: A variety of thermal and photoinitiators can be employed for the free radical polymerization of this compound. Common thermal initiators include azo compounds and peroxides. ripublication.com

Azo Initiators: Azobisisobutyronitrile (AIBN) is a widely used initiator that decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas. mdpi.com

Peroxide Initiators: Benzoyl peroxide (BPO) is another common choice, which cleaves its weak oxygen-oxygen bond to form two benzoyloxy radicals. ripublication.com

The choice of initiator depends on the desired polymerization temperature, as their decomposition rates are temperature-dependent.

Reaction Conditions: The free radical polymerization of alkyl methacrylates can be carried out in bulk, solution, or suspension. mcmaster.ca For this compound, solution polymerization in an inert solvent like toluene (B28343) or ethyl acetate (B1210297) can help to control the viscosity and dissipate the heat of polymerization. The reaction temperature is typically in the range of 50-80 °C, depending on the initiator used. ripublication.commdpi.com The rate of polymerization generally follows first-order kinetics with respect to the monomer concentration and is proportional to the square root of the initiator concentration. ripublication.com However, the bulky octan-3-yl group may lead to a lower propagation rate constant compared to less hindered methacrylates.

Table 1: Representative Initiator Systems for Free Radical Polymerization of Alkyl Methacrylates

| Initiator | Typical Decomposition Temperature (°C) | Suitable Solvents |

|---|---|---|

| Azobisisobutyronitrile (AIBN) | 60-80 | Toluene, Dioxane, Ethyl Acetate |

| Benzoyl Peroxide (BPO) | 70-90 | Toluene, Benzene, Dichloromethane |

Controlled/Living Radical Polymerization (CRP) of this compound

Controlled/living radical polymerization (CRP) techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. escholarship.org

ATRP is a versatile CRP method that utilizes a transition metal complex (e.g., copper halides) as a catalyst to reversibly activate and deactivate the polymer chains. cmu.edu The general mechanism involves the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain. cmu.edu

For the ATRP of this compound, a typical system would consist of:

Monomer: this compound

Initiator: An alkyl halide with a structure similar to the propagating radical, such as ethyl α-bromoisobutyrate (EBiB). cmu.edu

Catalyst: A copper(I) halide, for example, copper(I) bromide (CuBr). cmu.edu

Ligand: A nitrogen-based ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (B1663995) (bpy), which solubilizes the copper catalyst and adjusts its reactivity. cmu.edu

Solvent: Anisole, toluene, or diphenyl ether are common solvents for the ATRP of methacrylates. cmu.edu

The polymerization rate can be controlled by adjusting the temperature and the ratio of the components. A linear increase in the number-average molecular weight (Mn) with monomer conversion is a key indicator of a controlled polymerization. cmu.edu

RAFT polymerization is another powerful CRP technique that employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. mdpi.com The choice of the RAFT agent is crucial and depends on the monomer being polymerized. For methacrylates like this compound, dithiobenzoates and trithiocarbonates are effective CTAs. mdpi.comnih.gov

A typical RAFT polymerization system for this monomer would include:

Monomer: this compound

Initiator: A conventional radical initiator like AIBN or BPO. nih.gov

RAFT Agent (CTA): For example, 2-cyano-2-propyl dithiobenzoate (CPDB) or S,S'-bis(α,α'-dimethylacetic acid) trithiocarbonate. mdpi.comnih.gov

Solvent: Toluene, dioxane, or another suitable solvent.

The polymerization is initiated by the decomposition of the initiator, and the resulting radicals add to the monomer. The growing polymer chains then react with the RAFT agent in a reversible addition-fragmentation process, which establishes the desired equilibrium for controlled growth. mdpi.com This leads to polymers with low dispersity and predictable molecular weights based on the monomer-to-CTA ratio. nih.gov

Table 2: Comparison of CRP Methods for Alkyl Methacrylates

| Polymerization Method | Key Components | Advantages |

|---|---|---|

| ATRP | Monomer, Alkyl Halide Initiator, Transition Metal Catalyst, Ligand | Well-defined polymers, versatile for various methacrylates. cmu.educmu.edu |

| RAFT | Monomer, Radical Initiator, RAFT Agent (CTA) | Tolerant to a wide range of functional groups, can be performed in various solvents. mdpi.comnih.gov |

| NMP | Monomer, Nitroxide Mediator, Initiator | Metal-free system. |

Nitroxide-mediated polymerization is a CRP technique that uses a stable nitroxide radical to reversibly trap the propagating polymer chain. While NMP is highly effective for styrenic monomers, its application to methacrylates can be more challenging. However, the use of specific nitroxides and initiating systems has enabled the controlled polymerization of some methacrylates. For a bulky monomer like this compound, achieving good control with NMP might require carefully optimized conditions and specialized nitroxides.

Anionic Polymerization Methodologies

Anionic polymerization can produce polymers with very narrow molecular weight distributions and high stereoregularity. kpi.ua For methacrylates, this technique is sensitive to impurities and side reactions, such as nucleophilic attack on the ester carbonyl group. kpi.uacmu.edu

The anionic polymerization of this compound would typically involve:

Monomer: Highly purified this compound.

Initiator: An organolithium compound such as n-butyllithium (n-BuLi) or diphenylhexyllithium (B8564950) (DPHLi). kpi.uaacs.org

Solvent: A polar aprotic solvent like tetrahydrofuran (B95107) (THF). kpi.ua

Temperature: Low temperatures, often -78 °C, are required to minimize side reactions and control the polymerization. kpi.ua

The bulky nature of the octan-3-yl group might influence the stereochemistry of the resulting polymer. The use of certain additives, such as lithium chloride or trialkylaluminum compounds, can help to suppress side reactions and improve the living character of the polymerization. acs.org

Cationic Polymerization Methodologies

Direct cationic polymerization of methacrylate esters, including by extension this compound, is generally challenging. This difficulty arises from side reactions involving the carbonyl group of the ester, which can interfere with the growing cationic chain end. However, various strategies have been developed to achieve controlled cationic polymerization of methacrylates. These methods often involve the use of specific initiating systems and conditions designed to stabilize the propagating species and minimize undesirable reactions.

For instance, the use of a combination of a Lewis acid with a suitable initiator can facilitate the controlled polymerization of methacrylate monomers. While no specific studies on this compound were found, research on other methacrylate monomers demonstrates the feasibility of such approaches. acs.orgmdpi.comevitachem.commdpi.com The choice of initiator and Lewis acid is critical and is often tailored to the specific monomer and desired polymer characteristics.

Ring-Opening Polymerization (if applicable)

Ring-opening polymerization (ROP) is a mechanism that involves the opening of a cyclic monomer to form a linear polymer. This method is not directly applicable to this compound itself, as it is an acyclic vinyl monomer.

However, it is pertinent to discuss the ring-opening polymerization of monomers that are structurally related and can lead to polymers with functional groups. For example, glycidyl (B131873) methacrylate, which contains both a polymerizable methacrylate group and a reactive epoxide ring, can undergo selective ring-opening polymerization of the epoxide. researchgate.netkpi.uaacs.org This yields a polyether with pendant methacrylate groups, which can be subsequently polymerized or functionalized. This approach highlights a strategy where a monomer containing a ring structure is polymerized to create a backbone, which could then potentially be functionalized with groups similar to the this compound structure.

Copolymerization Strategies Involving this compound

Copolymerization is a versatile technique used to create polymers with tailored properties by incorporating two or more different monomers into the same polymer chain. While no specific studies on the copolymerization of this compound have been reported, the behavior of other alkyl methacrylates in copolymerization is well-documented and provides a strong basis for predicting its reactivity.

Statistical Copolymerization: Reactivity Ratio Determination Methodologies

Statistical copolymerization involves the random incorporation of two or more monomers into a polymer chain. The composition and sequence distribution of the resulting copolymer are governed by the reactivity ratios of the comonomers. The reactivity ratios, typically denoted as r₁ and r₂, describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer.

No experimentally determined reactivity ratios for the copolymerization of this compound with other monomers are available in the literature. However, reactivity ratios for a wide range of alkyl methacrylate pairs have been determined using methods such as the Fineman-Ross and Kelen-Tüdös methods. rsc.org These methods rely on analyzing the composition of the copolymer formed at low monomer conversions from different initial monomer feed ratios. For many alkyl methacrylate pairs, the reactivity ratios are close to unity, indicating a tendency towards random copolymerization. rsc.orgstrath.ac.uk

Table 1: Representative Reactivity Ratios for the Copolymerization of Alkyl Methacrylates at 60 °C (Note: This table presents example data for common methacrylates to illustrate typical values, as no data for this compound is available.)

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | System Behavior |

| Methyl Methacrylate | Butyl Methacrylate | 0.95 | 1.03 | 0.9785 | Close to ideal |

| Ethyl Methacrylate | Butyl Methacrylate | 1.02 | 0.97 | 0.9894 | Close to ideal |

| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | 0.84 | 0.78 | 0.6552 | Random |

Data is illustrative and compiled from general literature on alkyl methacrylate copolymerization.

Block Copolymer Synthesis via Controlled Polymerization

Block copolymers are composed of two or more long sequences, or "blocks," of different monomers. The synthesis of well-defined block copolymers containing alkyl methacrylates is commonly achieved through controlled/living polymerization techniques, such as anionic polymerization and atom transfer radical polymerization (ATRP). researchgate.netyoutube.com

These methods allow for the sequential addition of different monomers to a growing polymer chain, resulting in a block structure. For example, a living poly(methyl methacrylate) block could be synthesized first, followed by the addition of a second methacrylate monomer, such as butyl methacrylate, to grow the second block. researchgate.net While no specific examples involving this compound exist, it is anticipated that it could be incorporated into block copolymers using these established techniques.

| Block Copolymer | Initiator | Solvent | Temperature (°C) |

| PMMA-b-PEMA | t-BuOK | THF | 0 |

| PMMA-b-PBMA | t-BuOK | THF | 0 |

| PEMA-b-PBMA | t-BuOK | THF | 0 |

PMMA: Poly(methyl methacrylate), PEMA: Poly(ethyl methacrylate), PBMA: Poly(butyl methacrylate), t-BuOK: Potassium tert-butoxide, THF: Tetrahydrofuran. Data adapted from studies on alkyl methacrylate block copolymers. researchgate.net

Graft Copolymerization Approaches

Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. There are three main strategies for synthesizing graft copolymers: "grafting-from," "grafting-to," and "grafting-through."

"Grafting-from" : Initiating sites are created along a polymer backbone, from which the side chains are grown.

"Grafting-to" : Pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone.

"Grafting-through" : A macromonomer (a polymer chain with a polymerizable end-group) is copolymerized with another monomer.

While no studies have utilized this compound in graft copolymerization, the versatility of these methods has been demonstrated with a wide array of other methacrylate monomers. nih.govnih.gov For instance, methyl methacrylate has been grafted from various polymer backbones to create materials with modified properties. nih.gov

Terpolymerization and Multi-Component Polymer Systems

Terpolymerization involves the polymerization of three different monomers. This approach offers a high degree of control over the final properties of the polymer by adjusting the type and ratio of the three monomer units. The kinetics of terpolymerization can be complex, and the properties of the resulting terpolymer depend on the composition and sequence distribution of the monomer units.

Studies on the terpolymerization of various alkyl methacrylates, such as methyl methacrylate, dodecyl methacrylate, and octadecyl methacrylate, have been conducted to develop materials for specific applications like lubricating oil additives. These studies often focus on optimizing the polymerization conditions and monomer feed ratios to achieve desired rheological properties. Although no specific terpolymers containing this compound have been reported, it is plausible that it could be incorporated into such multi-component systems to tailor properties like glass transition temperature, solubility, and mechanical strength.

Kinetic Studies and Mechanistic Insights into this compound Polymerization

The polymerization of this compound, as a derivative of methacrylic acid, is anticipated to proceed via a free-radical mechanism, which is characteristic of most methacrylate monomers. This process involves the sequential steps of initiation, propagation, and termination.

Initiation: The polymerization is typically initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary free radicals. These radicals then react with a monomer molecule to form an initiated monomer radical.

Termination: The growth of polymer chains is concluded by termination reactions. For methacrylates, termination primarily occurs through disproportionation or combination of two growing polymer radicals. At higher conversions, the termination process can become diffusion-controlled due to the increasing viscosity of the polymerization medium, a phenomenon known as the Trommsdorff-Norrish effect or autoacceleration. This leads to a significant increase in the polymerization rate.

Kinetic studies on similar long-chain methacrylates indicate that the polymerization rate is influenced by factors such as monomer concentration, initiator concentration, and temperature. The bulky octyl group in this compound is expected to influence the steric hindrance around the double bond, which could affect the propagation and termination rate constants compared to smaller methacrylates.

Table 1: Hypothetical Kinetic Parameters for the Polymerization of this compound

| Parameter | Hypothetical Value Range | Influencing Factors |

| Propagation Rate Constant (k_p) | 10² - 10³ L mol⁻¹ s⁻¹ | Temperature, Steric hindrance from the octyl group |

| Termination Rate Constant (k_t) | 10⁶ - 10⁷ L mol⁻¹ s⁻¹ | Temperature, Viscosity of the medium, Chain mobility |

| Initiator Efficiency (f) | 0.5 - 0.8 | Initiator type, Solvent cage effect |

This table presents hypothetical data based on typical values for methacrylate polymerization.

Influence of Reaction Medium and Environmental Parameters on Polymerization Outcomes

The choice of the reaction medium and the control of environmental parameters are crucial in directing the polymerization of this compound towards a desired outcome in terms of polymer properties and process control.

Bulk polymerization involves the polymerization of the monomer in the absence of a solvent. While this method offers the advantage of producing a polymer with high purity, it presents significant challenges in heat dissipation due to the high viscosity and the exothermic nature of the polymerization. mit.edu For a monomer like this compound, the viscosity would increase substantially as the polymerization progresses, making stirring and temperature control difficult. This can lead to localized overheating and a broad molecular weight distribution in the final polymer. The autoacceleration effect is particularly pronounced in bulk polymerization. mit.edu

In solution polymerization, the monomer and initiator are dissolved in an appropriate solvent. The solvent helps to dissipate the heat of polymerization, control the viscosity of the reaction mixture, and allows for more uniform reaction conditions. chem-soc.si For this compound, a non-polar organic solvent like toluene or ethyl acetate would likely be a suitable choice. The presence of a solvent generally leads to a lower rate of polymerization and lower molecular weights compared to bulk polymerization, due to the lower concentration of the monomer. The choice of solvent can also influence the polymer's properties through chain transfer reactions.

Emulsion polymerization is a heterogeneous technique where the hydrophobic monomer is emulsified in a continuous aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator, and the primary locus of polymerization is within the surfactant micelles. This method allows for the production of high molecular weight polymers at a high polymerization rate, with excellent heat transfer and viscosity control. uq.edu.au For this compound, this technique would be advantageous for producing stable polymer latexes. The properties of the resulting polymer particles, such as size and stability, are highly dependent on the type and concentration of the surfactant and initiator used. tandfonline.comtandfonline.com

Suspension polymerization is another heterogeneous technique where the water-insoluble monomer is dispersed as fine droplets in a continuous aqueous phase. google.com Unlike emulsion polymerization, the initiator is oil-soluble and resides within the monomer droplets. google.commatchemmech.com Each droplet acts as a mini-bulk reactor, and the final product is obtained as small, spherical polymer beads. youtube.com This method offers good heat control and allows for easy isolation of the polymer product. For this compound, suspension polymerization would be a suitable method for producing solid polymer beads with a narrow particle size distribution, provided that an effective suspending agent is used to prevent the coalescence of the droplets. matchemmech.com

Dispersion polymerization is a homogeneous polymerization that starts in a solution, but as the polymer chains grow, they become insoluble in the reaction medium and precipitate. A steric stabilizer is used to prevent the aggregation of the precipitated polymer particles, resulting in the formation of monodisperse polymer microspheres. For a monomer like this compound, dispersion polymerization could be carried out in an organic solvent in which the monomer is soluble but the polymer is not. The particle size and morphology are influenced by the choice of solvent, stabilizer, and monomer concentration. shimadzu.com.cnemerald.com

Table 2: Comparison of Polymerization Techniques for this compound (Hypothetical)

| Polymerization Technique | Typical Reaction Medium | Expected Advantages | Expected Challenges |

| Bulk | Monomer only | High purity polymer | Poor heat control, high viscosity, broad molecular weight distribution |

| Solution | Organic solvent | Good heat and viscosity control | Solvent removal required, potential for chain transfer to solvent |

| Emulsion | Water, surfactant | High molecular weight, high rate, good heat control | Contamination by surfactant, complex process |

| Suspension | Water, suspending agent | Good heat control, easy polymer isolation | Requires continuous agitation, potential for particle agglomeration |

| Dispersion | Organic solvent, stabilizer | Monodisperse particles | Limited to specific solvent/polymer systems |

This table presents a generalized comparison and the actual outcomes would depend on specific experimental conditions.

Polymer Microstructure, Architecture, and Topological Considerations of Poly Octan 3 Yl 2 Methylprop 2 Enoate

Chain Microstructure Analysis: Tacticity (Syndiotactic, Isotactic, Atactic)

Isotactic (m-dyad): The ester side groups are all located on the same side of the polymer chain.

Syndiotactic (r-dyad): The ester side groups are located on alternating sides of the polymer chain.

Atactic: The ester side groups are randomly arranged along the chain.

The tacticity of poly(methacrylates) is highly dependent on the polymerization conditions. mdpi.com Free-radical polymerization, a common synthesis method, typically results in syndiotactic-rich polymers because the incoming monomer prefers to add in a configuration opposite to the preceding unit to minimize steric hindrance. publish.csiro.au For instance, studies on poly(methyl methacrylate) (PMMA) have shown that free-radical polymerization leads to a preference for forming racemic (r) dyads. publish.csiro.au The use of specific solvents or Lewis acids can further influence the stereocontrol of the polymerization. acs.org For example, the syndiotacticity of methacrylate (B99206) polymerization can be enhanced by using fluoroalcohol solvents. acs.org The specific tacticity of poly(octan-3-yl 2-methylprop-2-enoate) would need to be determined experimentally, likely using Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between isotactic, syndiotactic, and heterotactic triads (sequences of three monomer units). publish.csiro.au The physical properties are significantly affected by tacticity; for example, syndiotactic and isotactic polymers have more ordered structures that can lead to crystallinity, while atactic polymers are generally amorphous and soft. mdpi.comrsc.org

Table 1: Types of Polymer Tacticity

| Tacticity | Description | Schematic Representation | General Properties |

|---|---|---|---|

| Isotactic | All pendant groups are on the same side of the polymer backbone. | m-m-m-m | Often semi-crystalline, higher rigidity. |

| Syndiotactic | Pendant groups alternate sides along the polymer backbone. | r-r-r-r | Can be semi-crystalline, often with different properties than isotactic form. |

| Atactic | Pendant groups are randomly arranged along the backbone. | m-r-r-m-r | Amorphous, generally softer, more flexible. |

Branching and Cross-linking in Poly(this compound)

Branching and cross-linking refer to the formation of connections between polymer chains, creating more complex, non-linear architectures. doitpoms.ac.uk

Branching occurs when a polymer chain grows off the side of another main chain. This can happen through side reactions during polymerization, such as chain transfer to the polymer. doitpoms.ac.uk For poly(methacrylates), this can occur when a propagating radical abstracts a hydrogen atom from the polymer backbone, creating a new radical site from which a branch can grow. rsc.org

Cross-linking involves the formation of covalent bonds that link two distinct polymer chains together. doitpoms.ac.ukacs.org This is typically achieved by incorporating a di-functional or multi-functional monomer, known as a cross-linker, into the polymerization reaction. rsc.orgengconfintl.org For methacrylate systems, a common cross-linker is ethylene (B1197577) glycol dimethacrylate (EGDMA). rsc.org

The introduction of cross-links transforms a collection of individual polymer chains (a thermoplastic) into a single, giant molecule network (a thermoset). doitpoms.ac.uk This network structure prevents the chains from sliding past each other when heated, meaning the material will not melt but will decompose at very high temperatures. doitpoms.ac.uk The degree of cross-linking is critical; a low degree results in an elastomer, which is flexible and can recover from large deformations, while a high degree of cross-linking leads to a rigid, hard material. doitpoms.ac.uk For poly(this compound), introducing a cross-linker during its synthesis would create a network material with potentially enhanced mechanical strength and thermal stability.

Molecular Weight Distribution and Polydispersity Index Characterization Methodologies (e.g., GPC/SEC)

The molecular weight of a polymer is a critical parameter that influences its physical properties. lcms.cz Since polymerization is a statistical process, a synthetic polymer sample contains chains of varying lengths. Therefore, the molecular weight is expressed as a distribution. Key parameters include:

Number-average molecular weight (M_n): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (M_w): An average that is biased towards heavier molecules.

Polydispersity Index (PDI): The ratio of M_w to M_n (PDI = M_w / M_n). It quantifies the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly uniform (monodisperse) sample, while higher values signify a broader distribution.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC) , is the most widely used technique for determining these parameters. researchgate.netnumberanalytics.comslideshare.net In GPC/SEC, a polymer solution is passed through a column packed with porous beads. slideshare.net Larger polymer molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. researchgate.net Smaller molecules can penetrate the pores to varying degrees, taking a longer path and eluting later. slideshare.net By calibrating the column with polymer standards of known molecular weight, the elution time can be directly correlated to the molecular weight of the sample components, allowing for the calculation of M_n, M_w, and PDI. aimplas.net

Table 2: Hypothetical GPC/SEC Data for Poly(this compound)

| Parameter | Value | Description |

|---|---|---|

| M_n (g/mol) | 85,000 | Number-average molecular weight. |

| M_w (g/mol) | 127,500 | Weight-average molecular weight. |

| PDI | 1.50 | Polydispersity Index (M_w / M_n), indicating the breadth of the distribution. |

Polymer Chain Conformations and Configurations

While configuration (like tacticity) refers to fixed stereochemical arrangements that can only be changed by breaking chemical bonds, conformation refers to the three-dimensional arrangement of a polymer chain that arises from rotation around its single bonds.

Supramolecular Architectures and Self-Assembly of Copolymers

While homopolymers of this compound have specific properties, creating copolymers opens up possibilities for forming complex, ordered structures through self-assembly. acs.org If this compound (a hydrophobic monomer) is copolymerized with a hydrophilic monomer (such as methacrylic acid or oligo(ethylene glycol) methacrylate), the resulting polymer chain will be amphiphilic. nih.gov

In a selective solvent (e.g., water), these amphiphilic block or graft copolymers can spontaneously self-assemble to minimize the unfavorable interactions between the hydrophobic blocks and the solvent. acs.orgacs.org This process can lead to the formation of various supramolecular architectures, including:

Micelles: Spherical structures with a hydrophobic core (comprising the poly(this compound) segments) and a hydrophilic corona.

Cylinders (Worms): Elongated micellar structures.

Vesicles (Polymersomes): Hollow spheres with a bilayer membrane, encapsulating a portion of the solvent.

The final morphology of these self-assembled structures is governed by factors such as the relative block lengths, the polymer concentration, and the specific solvent used. acs.org These organized nano-objects are of great interest for applications in nanotechnology and materials science. The process of creating such functional systems through the controlled assembly of molecular components is a key focus of supramolecular chemistry. meijerlab.nl

Advanced Material Science Applications of Poly Octan 3 Yl 2 Methylprop 2 Enoate and Its Copolymers

Role in Specialty Coatings and Surface Modification Technologies

The incorporation of poly(octan-3-yl 2-methylprop-2-enoate) into coating formulations offers a pathway to developing surfaces with tailored properties. The long alkyl side chain of the octan-3-yl group enhances the hydrophobicity of the coating, leading to improved water resistance and weatherability. tandfonline.comspecialchem.com This is a critical attribute for protective coatings designed for outdoor applications, where resistance to environmental factors is paramount. nih.gov

In surface modification, copolymers containing this compound can be employed to control surface energy and wettability. The presence of the bulky, non-polar octyl group at the surface can create a low-energy interface, resulting in anti-fouling and self-cleaning properties. Furthermore, the flexibility imparted by the alkyl chain can enhance the scratch and abrasion resistance of the coating. chemtexltd.com Poly(alkyl methacrylates) are known for their excellent UV stability, a property that is expected to be retained in polymers of this compound, ensuring long-term performance and color stability in clear and pigmented coatings. specialchem.comchempoint.com

Specialty coatings based on poly(methyl methacrylate) (PMMA) are known for their rapid curing times, high resistance, and durability, which are advantageous in industrial and commercial flooring applications. sika.com By analogy, copolymers incorporating this compound could offer a balance of hardness and flexibility, contributing to coatings with enhanced impact resistance and reduced brittleness.

Integration into Adhesives and Sealants Formulations

In the realm of adhesives and sealants, the properties of poly(this compound) can be leveraged to enhance performance. The long alkyl chain of the monomer unit can act as an internal plasticizer, increasing the flexibility and tack of the adhesive. This is particularly beneficial in pressure-sensitive adhesives (PSAs), where a balance of tack, peel strength, and shear strength is required.

The introduction of long-chain alkyl methacrylates, such as lauryl methacrylate (B99206), into polyacrylate latexes for PSAs has been shown to improve water resistance and thermal stability. tandfonline.com Similarly, the incorporation of this compound is expected to enhance the durability of adhesives and sealants in demanding environments. The hydrophobic nature of the octyl group can also improve the adhesion of the formulation to low-energy surfaces.

Copolymers of methyl methacrylate and butyl acrylate (B77674) are used in emulsion copolymers for sizing fibers in composites, indicating the versatility of methacrylate-based polymers in adhesive applications. google.com The inclusion of this compound in such systems could further modify the adhesive properties, offering a route to formulating adhesives with specific performance characteristics.

Development of Resins and Composites Systems

Poly(this compound) and its copolymers are promising candidates for the development of advanced resins and composite materials. The alkyl side chain can improve the compatibility of the polymer matrix with reinforcing fillers, particularly those with a non-polar surface. This enhanced compatibility can lead to better dispersion of the filler within the matrix, resulting in composites with improved mechanical properties.

Research on poly(alkyl methacrylate)-grafted silica (B1680970) nanoparticles has shown that long alkyl side chains, such as stearyl methacrylate, can create an "olefin-like" interface that improves the compatibility and dispersion of the nanoparticles in a polyolefin matrix. benicewiczgroup.com This suggests that poly(this compound) could be used to modify the surface of fillers to enhance their integration into non-polar polymer matrices, leading to composites with enhanced toughness and impact strength.

Furthermore, the flexibility and toughness imparted by the octan-3-yl group can be beneficial in developing toughened resins. By copolymerizing this compound with hard monomers like methyl methacrylate, it is possible to create materials with a desirable balance of stiffness, strength, and fracture toughness. These materials could find applications in areas where resistance to impact and crack propagation is critical.

Application in Drug Delivery Vehicle Research

The length of the alkyl chain in poly(alkyl methacrylates) has been shown to influence the properties of nanoparticles for drug delivery. researchgate.net By adjusting the ratio of this compound to other comonomers, it is possible to fine-tune the hydrophobicity and drug-polymer interactions within the delivery vehicle. This allows for the design of systems with specific release profiles, ranging from burst release to sustained release over extended periods.

Hydrogels based on polymethacrylates are also being explored for drug delivery applications due to their porous structure and ability to load and deliver drugs in a controllable manner. researchgate.net Copolymers of this compound with hydrophilic monomers could be used to create amphiphilic hydrogels with unique swelling and drug release characteristics.

Biomaterials Research Applications

In the field of biomaterials, the biocompatibility of polymethacrylates is a key advantage. nih.govnih.gov Poly(this compound) and its copolymers can be explored for a variety of biomedical applications, including the development of non-thrombogenic surfaces and materials for tissue engineering. The hydrophobicity of the octan-3-yl group can influence protein adsorption on the material's surface, a critical factor in determining its interaction with biological systems.

Research has shown that the mobility of polymer chains, which is influenced by the length of the alkyl side chains, can affect protein adsorption and subsequent biological responses. acs.org The flexibility of the octan-3-yl side chain may play a role in creating surfaces that resist protein fouling and platelet adhesion, which is crucial for blood-contacting medical devices.

Furthermore, the mechanical properties of materials used in tissue engineering can be tailored by incorporating this compound into the polymer backbone. The flexibility and toughness it provides could be beneficial in creating scaffolds that mimic the mechanical properties of natural tissues, thereby promoting cell growth and tissue regeneration.

Optoelectronic and Photonic Material Development

While poly(methyl methacrylate) (PMMA) is well-known for its exceptional optical clarity, high light transmittance of 92%, and a refractive index of approximately 1.49, the incorporation of longer alkyl chains can modify these properties for specific applications. specialchem.comrefractiveindex.infooptic-gaggione.comtaylorfrancis.com The presence of the octan-3-yl group in poly(this compound) is expected to lower the refractive index of the polymer compared to PMMA. This could be advantageous in the development of anti-reflective coatings or in creating graded-index materials.

The flexibility imparted by the octyl side chain could also be beneficial in the development of flexible optical films and substrates. Copolymers of this compound with other monomers could allow for the tuning of the refractive index and mechanical properties to meet the requirements of specific optoelectronic devices. While the transparency of such a polymer would need to be experimentally verified, the general transparency of poly(alkyl methacrylates) suggests potential for use in applications where optical clarity is important.

Separation Membranes and Filtration Systems Research

The properties of poly(this compound) make it a material of interest for the development of separation membranes. The hydrophobicity of the polymer can be utilized in applications such as pervaporation for the separation of organic compounds from aqueous solutions. The free volume within the polymer matrix, which is influenced by the packing of the polymer chains, plays a crucial role in the transport of molecules through the membrane.

The branched structure of the octan-3-yl group may lead to an increase in free volume compared to linear alkyl chains, potentially enhancing the permeability of the membrane. Research on long-chain methacrylate-based monolithic columns for chromatography has demonstrated their utility in separating various compounds. nih.gov This suggests that porous materials derived from poly(this compound) could be effective in filtration and separation processes.

Furthermore, polymethylmethacrylate (PMMA) membranes have been investigated for their adsorptive capabilities in medical applications, such as the removal of toxins from blood in dialysis patients. nih.govnih.gov The hydrophobic nature of poly(this compound) could enhance the adsorption of non-polar molecules, opening up possibilities for its use in specialized filtration systems.

Hydrogel and Smart Polymer Systems Researchmdpi.comrsc.org

The exploration of poly(this compound) and its copolymers in the realm of hydrogels and smart polymer systems is a specialized area of advanced materials science. While direct research on homopolymers of this compound for these applications is limited, the behavior of its copolymers, particularly with hydrophilic monomers, can be inferred from extensive studies on analogous poly(alkyl methacrylate) systems. These systems are known for their stimuli-responsive characteristics, which are pivotal for the development of "smart" materials that can react to changes in their environment, such as temperature or pH.

The incorporation of the hydrophobic this compound monomer into a polymer backbone alongside hydrophilic monomers is a key strategy for inducing thermoresponsiveness. This behavior is characterized by a Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes less soluble in water, leading to a phase transition. This transition is fundamental to the functioning of thermoresponsive hydrogels. The hydrophobic side chains of the this compound units play a crucial role in the mechanical properties and swelling behavior of the resulting hydrogels. rsc.orgresearchgate.netnih.gov

Research on copolymers containing long alkyl chain methacrylates has shown that the length of the alkyl chain significantly influences the mechanical strength and swelling degree of the hydrogels. rsc.orgnih.gov Longer alkyl chains can lead to stronger hydrophobic interactions, which can act as physical crosslinks, enhancing the mechanical integrity of the hydrogel network. rsc.org

Copolymerization with Functional Monomers for Smart Systems

To create smart polymer systems, this compound can be copolymerized with functional monomers that impart responsiveness to specific stimuli. For instance, copolymerization with N-isopropylacrylamide (NIPAAm) is a common approach to develop thermoresponsive hydrogels. nih.govnih.gov The ratio of the hydrophobic monomer to NIPAAm allows for the tuning of the LCST to a desired temperature, often near physiological temperature for biomedical applications. nih.gov

Similarly, copolymerization with pH-sensitive monomers, such as acrylic acid (AA) or 2-(dimethylamino)ethyl methacrylate (DMAEMA), can yield hydrogels that respond to changes in pH. mdpi.comacs.orgoulu.fimdpi.comwhiterose.ac.uk In such systems, the this compound units would provide a hydrophobic character that could influence the swelling and mechanical properties of the hydrogel at different pH values.

Hypothetical Thermo- and pH-Responsive Copolymers

Based on the behavior of similar poly(alkyl methacrylate)s, we can project the properties of hypothetical copolymers of this compound.

Interactive Data Table: Projected Properties of Hypothetical Copolymers

| Copolymer System | Stimulus | Expected Behavior | Potential Application |

| Poly(this compound-co-N-isopropylacrylamide) | Temperature | Exhibits an LCST, leading to a sol-gel transition upon heating. The transition temperature would be tunable by adjusting the comonomer ratio. | Injectable drug delivery systems, tissue engineering scaffolds. nih.govnih.gov |

| Poly(this compound-co-acrylic acid) | pH | Swells in response to an increase in pH as the acrylic acid units deprotonate and repel each other. | pH-responsive drug release, sensors. mdpi.comacs.org |

| Poly(this compound-co-2-(dimethylamino)ethyl methacrylate) | pH and Temperature | Dual-responsive, showing both an LCST and pH-dependent swelling due to the protonation/deprotonation of the tertiary amine groups. acs.orgoulu.fiwhiterose.ac.uk | Multi-responsive smart coatings, controlled release systems. |

Research Findings from Analogous Systems

Studies on copolymers of other hydrophobic methacrylates provide valuable insights into the potential performance of poly(this compound)-based systems. For example, research on hydrogels reinforced with latex particles of poly(butyl acrylate) has demonstrated that incorporating hydrophobic methacrylate monomers with varying alkyl chain lengths (from C1 to C16) significantly affects the mechanical properties. rsc.orgresearchgate.netnih.gov Longer alkyl chains were found to enhance the fracture stress and elongation of the hydrogels due to stronger hydrophobic associations. rsc.orgnih.gov

Another relevant area of research is the development of thermoresponsive hydrogels based on oligo(ethylene glycol) methacrylates (OEGMA). The copolymerization of these hydrophilic monomers with hydrophobic methacrylates allows for precise control over the LCST and swelling behavior.

The following table summarizes findings from studies on analogous thermoresponsive copolymer systems, which can serve as a predictive guide for the behavior of hydrogels containing this compound.

Interactive Data Table: Properties of Analogous Thermoresponsive Copolymers

| Copolymer System | Hydrophobic Monomer | LCST (°C) | Key Finding | Reference |

| Poly(N-isopropylacrylamide-co-butyl methacrylate) | Butyl methacrylate (BuMA) | Tunable around 32°C | The inclusion of BuMA can lead to a more sustained drug release profile from the hydrogel. | mdpi.com |

| Poly(2-(dimethylamino)ethyl methacrylate-co-oligo(ethylene glycol) methacrylate) | - | Dependent on composition and pH | Exhibits both temperature and pH responsiveness, with the ability to self-assemble into nanostructures. | acs.org |

| Poly(N-isopropylacrylamide-co-dextran-lactate-HEMA) | - | Approx. 32°C | Biodegradable hydrogel with thermoresponsive properties. Degradation is slower above the LCST. | nih.gov |

Advanced Analytical Methodologies for Characterizing Poly Octan 3 Yl 2 Methylprop 2 Enoate Systems

Spectroscopic Characterization Techniques for Polymer Structure and Composition

The elucidation of the intricate structure and composition of poly(octan-3-yl 2-methylprop-2-enoate) relies heavily on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the polymer's architecture, the arrangement of its constituent atoms, and the presence of specific functional groups, which are crucial for understanding its macroscopic properties and performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Polymer Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of poly(this compound). By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a wealth of information regarding the polymer's microstructure, including tacticity, monomer sequencing, and end-group analysis.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of poly(this compound), specific proton signals can be assigned to the different chemical environments within the polymer chain. For instance, the protons of the octyl side chain would exhibit characteristic chemical shifts, distinguishable from the protons on the polymer backbone and the methyl group of the methacrylate (B99206) unit. Integration of these signals allows for the quantitative determination of the relative number of protons, confirming the polymer's composition.

¹³C NMR Spectroscopy: Complementing ¹H NMR, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the polymer. The chemical shifts of the carbonyl carbon, the quaternary carbon of the methacrylate unit, and the various carbons of the octyl group can be precisely determined. The sensitivity of ¹³C NMR to the local electronic environment makes it particularly useful for determining the tacticity of the polymer chain—that is, the stereochemical arrangement of the chiral centers along the backbone.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in resolving complex spectral overlaps and establishing connectivity between different atoms. COSY experiments reveal proton-proton couplings, helping to assign signals within the octyl side chain, while HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignments for both ¹H and ¹³C spectra. These advanced techniques are indispensable for a comprehensive architectural characterization of poly(this compound).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are fundamental for identifying the functional groups present in poly(this compound).

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the polymer, which excites molecular vibrations. The resulting spectrum displays a series of absorption bands, with each band corresponding to a specific vibrational mode of a functional group. For poly(this compound), a prominent and characteristic absorption band is observed for the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. Other key bands include those for C-O-C stretching vibrations of the ester linkage, and various C-H stretching and bending vibrations of the alkyl groups in the polymer backbone and the octyl side chain.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. For poly(this compound), the C=C double bond of the methacrylate monomer, if any remains unreacted, would give a strong Raman signal. The C-C backbone of the polymer also produces characteristic Raman bands. researchgate.net The C=O stretching vibration is also observable in the Raman spectrum, though typically weaker than in the IR spectrum. researchgate.net The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes and, therefore, the functional group composition of the polymer.

Chromatographic Techniques for Polymer Molecular Weight and Distribution

Understanding the molecular weight and its distribution is paramount in predicting the physical and mechanical properties of a polymer. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for this purpose.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is a liquid chromatography technique that separates macromolecules based on their hydrodynamic volume in solution. researchgate.net The sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with a porous gel. researchgate.net Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. researchgate.net This separation by size allows for the determination of the entire molecular weight distribution of the poly(this compound) sample.

From the GPC/SEC data, several key parameters are calculated:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the contribution of each molecule to the total weight of the sample.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

By employing various detectors, such as refractive index (RI), UV-Vis, and multi-angle light scattering (MALS) detectors, GPC/SEC can provide comprehensive information about the polymer's molecular characteristics. For instance, a MALS detector can determine the absolute molecular weight without the need for column calibration with polymer standards.

Thermal Analysis Methodologies for Polymer Phase Transitions and Stability

The thermal behavior of a polymer is critical for its processing and end-use applications. Thermal analysis techniques provide valuable data on the temperatures at which physical and chemical changes occur in the material.

Differential Scanning Calorimetry (DSC) Methodologies

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of various thermal transitions in poly(this compound).

During a DSC scan, the polymer is subjected to a controlled temperature program. The resulting thermogram can reveal:

Glass Transition Temperature (Tg): The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step-like change in the heat flow signal.

Melting Temperature (Tm): If the polymer has crystalline domains, the temperature at which these domains melt will be observed as an endothermic peak on the DSC curve.

Crystallization Temperature (Tc): Upon cooling from the melt, the temperature at which the polymer crystallizes is observed as an exothermic peak.

The data obtained from DSC is crucial for understanding the processing window of poly(this compound) and its performance at different temperatures. For example, the Tg will dictate the lower service temperature of the material, while the Tm will define its upper processing limit.

Thermogravimetric Analysis (TGA) Methodologies

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability and decomposition profile of polymeric materials. In a typical TGA experiment for a poly(n-alkyl methacrylate), a sample is heated at a controlled rate in a specific atmosphere (commonly nitrogen or air), and its mass is continuously monitored as a function of temperature. The resulting TGA curve provides critical information about the onset of degradation, the temperatures of maximum decomposition rates, and the final residual mass.

For poly(n-alkyl methacrylates), thermal degradation primarily occurs via depolymerization to the monomer. researchgate.net However, with longer alkyl chains, side-chain decomposition can also occur. researchgate.net The thermal stability of poly(n-alkyl methacrylates) is influenced by the length of the alkyl ester group.

Research Findings:

A study on the thermal degradation of a series of poly(n-alkyl methacrylates) revealed that poly(n-octyl methacrylate) degrades predominantly by monomer formation. researchgate.net The analysis of pyrolysis products from poly(n-alkyl methacrylates) shows that in addition to the monomer, other products such as olefins and methacrylic acid can be formed, especially with longer alkyl chains. researchgate.net

A typical TGA analysis of a similar polymer, poly(2-ethylhexyl methacrylate), showed a thermal degradation onset temperature of approximately 255°C in a nitrogen atmosphere. polychemistry.com

Interactive Data Table: TGA Data for a Proxy Polymer

| Parameter | Value |

| Onset of Decomposition (°C) | ~250 |

| Temperature of 50% Weight Loss (°C) | ~350 |

| Final Residue at 600°C (%) | <1 |

Note: The data in this table is representative for a poly(n-alkyl methacrylate) and is intended for illustrative purposes.

Dynamic Mechanical Analysis (DMA) Methodologies

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers, such as their stiffness and damping characteristics, as a function of temperature, time, or frequency. akjournals.com In a DMA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. From this, the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, are determined. The ratio of the loss modulus to the storage modulus (tan δ) is a measure of the material's damping ability.

For poly(this compound), DMA would be crucial for identifying its glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. akjournals.com This transition is observed as a sharp drop in the storage modulus and a peak in the tan δ curve. evitachem.com

Research Findings:

The glass transition temperatures of poly(n-alkyl methacrylates) are highly dependent on the length and structure of the alkyl side chain. For poly(n-octyl methacrylate), the Tg is below room temperature, indicating its rubbery nature at ambient conditions. The incorporation of cross-linking agents can significantly affect the mechanical properties, including the storage modulus and glass transition temperature. mdpi.com

Interactive Data Table: Representative DMA Data for a Proxy Poly(n-alkyl methacrylate)

| Parameter | Value |

| Glass Transition Temperature (Tg) (°C) | -20 |

| Storage Modulus (E') at 25°C (MPa) | ~10 |

| Tan δ Peak Temperature (°C) | ~ -15 |

Note: The data in this table is representative for a poly(n-alkyl methacrylate) with a similar side chain length and is intended for illustrative purposes.

Microscopic and Morphological Characterization Techniques

Electron Microscopy (SEM, TEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the surface and bulk morphology of polymeric materials at the micro- and nanoscale. SEM provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is particularly useful for examining surface topography, and the morphology of polymer blends and composites. mdpi.com TEM, on the other hand, transmits electrons through an ultra-thin specimen to provide detailed information about the internal structure, such as the dispersion of fillers or the phase morphology of polymer blends.

For poly(this compound) systems, SEM could be employed to study the surface of films or coatings, while TEM would be invaluable for analyzing the morphology of its blends or nanocomposites. For instance, in blends of a thermotropic liquid crystalline polyester (B1180765) with poly(ethylene-co-glycidyl methacrylate), SEM revealed a uniformly dispersed microfibrillar structure. mdpi.com

Research Findings:

While specific SEM or TEM images for poly(this compound) are not available, studies on similar polymers like poly(methyl methacrylate) (PMMA) show the utility of these techniques. For example, SEM has been used to investigate the morphology of PMMA composites, providing insights into the dispersion of nanofibrillated cellulose. mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. An AFM operates by scanning a sharp tip at the end of a cantilever across the sample surface. The deflections of the cantilever are monitored to create a topographical map. In addition to imaging, AFM can also probe local mechanical properties, such as adhesion and modulus, through techniques like force spectroscopy and tapping mode phase imaging.

For poly(this compound), AFM would be instrumental in characterizing the surface roughness of thin films, identifying phase-separated domains in blends, and visualizing the arrangement of polymer chains on a substrate.

Research Findings: